1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride
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Overview
Description
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-chlorobenzyl)-, dihydrochloride is a chemical compound with the molecular formula C22-H26-Cl2-N2.2Cl-H and a molecular weight of 462.32 . This compound is known for its unique bicyclic structure and the presence of two chlorobenzyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-chlorobenzyl)-, dihydrochloride typically involves the reaction of 1,4-bicyclo(2.2.2)octane with methylamine and 2-chlorobenzyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-chlorobenzyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products. Common reagents used in these reactions include halogens, acids, and bases.
Scientific Research Applications
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-chlorobenzyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-chlorobenzyl)-, dihydrochloride can be compared with other similar compounds, such as:
1,4-Bicyclo(2.2.2)octane derivatives: These compounds share the bicyclic structure but may have different substituents, leading to variations in their chemical and biological properties.
Chlorobenzyl derivatives: Compounds with chlorobenzyl groups may exhibit similar reactivity and applications but differ in their overall structure and functionality.
Properties
CAS No. |
1877-12-9 |
---|---|
Molecular Formula |
C24H32Cl4N2 |
Molecular Weight |
490.3 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-[[4-[[(2-chlorophenyl)methylazaniumyl]methyl]-1-bicyclo[2.2.2]octanyl]methyl]azanium;dichloride |
InChI |
InChI=1S/C24H30Cl2N2.2ClH/c25-21-7-3-1-5-19(21)15-27-17-23-9-12-24(13-10-23,14-11-23)18-28-16-20-6-2-4-8-22(20)26;;/h1-8,27-28H,9-18H2;2*1H |
InChI Key |
BWHXHUIEBAPNLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C[NH2+]CC3=CC=CC=C3Cl)C[NH2+]CC4=CC=CC=C4Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
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